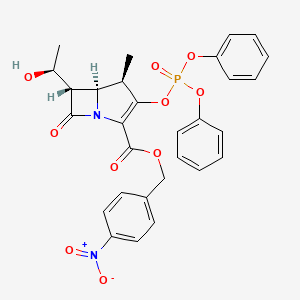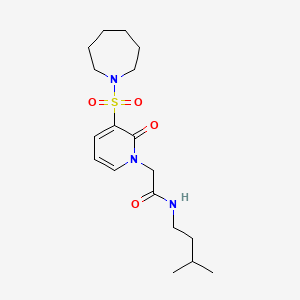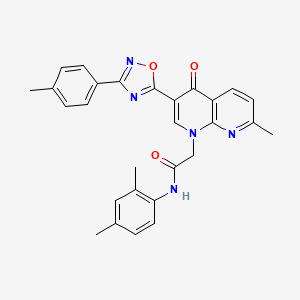![molecular formula C17H19N3O2 B2462435 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1706014-37-0](/img/structure/B2462435.png)
1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, has been a subject of recent developments . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has been used in a variety of scientific research applications, including as a tool to study the function of certain receptors in the brain. Specifically, this compound has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D4 receptor. By studying the binding of this compound to these receptors, researchers can gain insights into the role of these receptors in various physiological and behavioral processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its binding to the serotonin 5-HT1A receptor and the dopamine D4 receptor. By binding to these receptors, this compound can modulate their activity and influence various physiological and behavioral processes. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of serotonin and dopamine signaling in the brain. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. These effects make this compound a promising tool for studying the role of serotonin and dopamine in various physiological and behavioral processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor and the dopamine D4 receptor. This makes it a useful tool for studying the function of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors in addition to the serotonin 5-HT1A receptor and the dopamine D4 receptor.
Orientations Futures
There are several future directions for research on 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine. One direction is to further elucidate its mechanism of action and its effects on serotonin and dopamine signaling in the brain. Another direction is to investigate its potential use as a therapeutic agent for various psychiatric and neurological disorders. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments, and to develop new tools for studying the function of serotonin and dopamine receptors.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves the reaction of 1-methylpiperazine with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of this compound has been optimized to improve yield and purity, and it is now readily available for scientific research purposes.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-9-11-20(12-10-19)17(21)14-5-4-6-15(13-14)22-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCRELUHKGYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)








![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)

![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)
